

An In-depth Technical Guide to the PACAP-(31-38) Signaling Pathway

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Compound of Interest

Compound Name: PACAP-38 (31-38), human,
mouse, rat (TFA)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

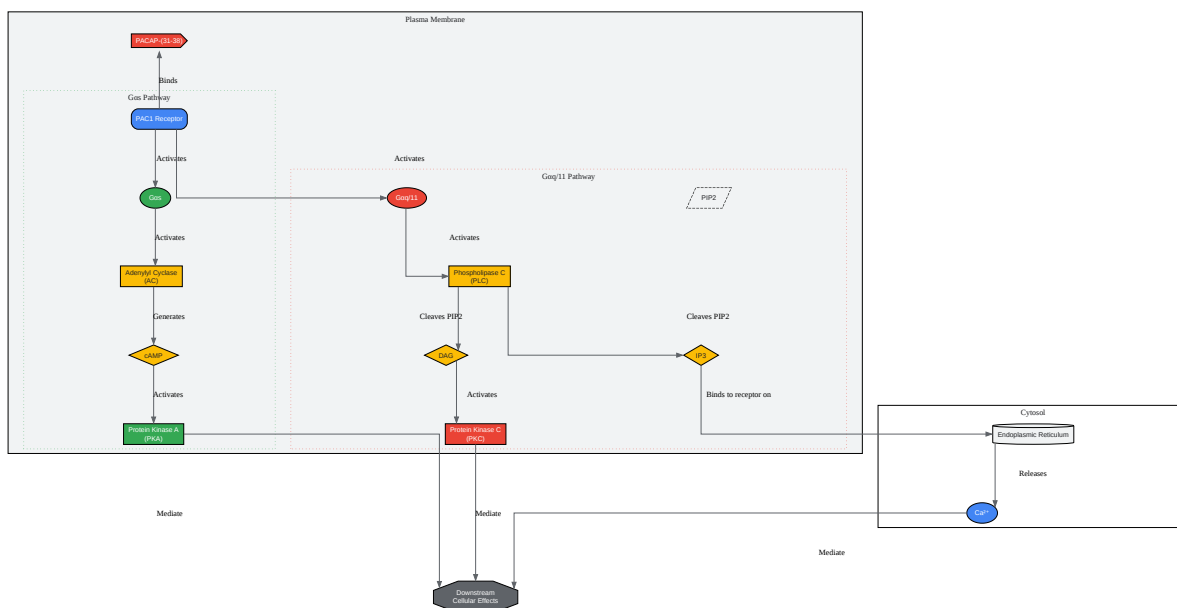
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1] It exists in two primary bioactive forms, PACAP-38 and PACAP-27, which arise from the post-translational processing of the same precursor protein.[2][3] The C-terminal octapeptide fragment, PACAP-(31-38), has been identified as a biologically active fragment that functions as a selective activator of the PACAP type 1 (PAC1) receptor.[4] This guide provides a detailed overview of the PACAP-(31-38) signaling pathway, its downstream effects, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in neuroscience and drug development.

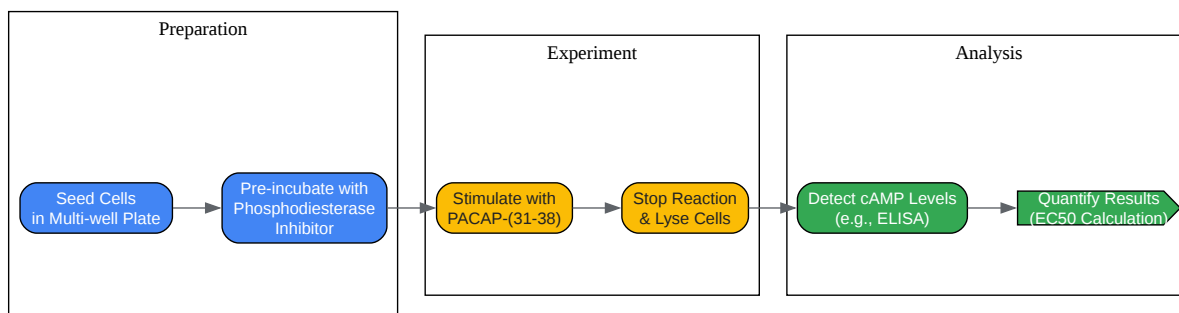
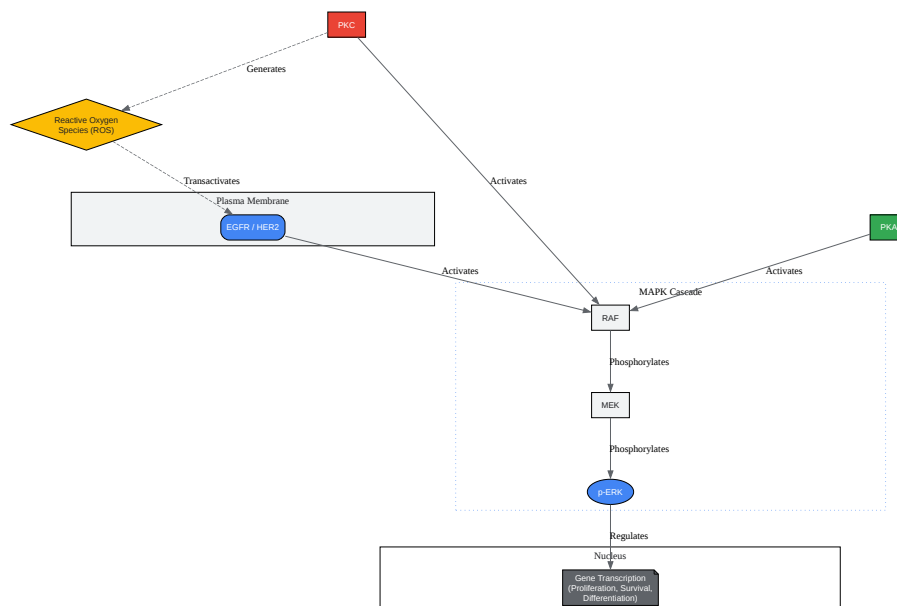
Receptor Interaction and Primary Transduction

PACAP-(31-38) exerts its biological effects primarily by binding to and activating the PACAP type 1 receptor (PAC1R), a G protein-coupled receptor (GPCR).[4] The PAC1 receptor is distinguished from other receptors in this family (VPAC1 and VPAC2) by its significantly higher affinity for PACAP peptides compared to VIP. Upon binding of PACAP-(31-38), the PAC1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly Gas and Gαq/11.

This dual coupling initiates two principal signaling cascades:

- Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) Pathway: Activation of G α s stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- Phospholipase C (PLC) / Inositol Phosphate (IP) Pathway: Activation of G α q/11 stimulates Phospholipase C β (PLC β). PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).





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